benzyl 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyridine ring could potentially undergo electrophilic substitution reactions, while the benzyl group could potentially undergo oxidation or reduction reactions .Scientific Research Applications
Chemical Synthesis and Biological Evaluation
The research landscape for benzyl 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate encompasses a variety of applications, primarily focusing on its synthesis, biological evaluation, and potential therapeutic roles. These applications highlight the compound's versatility in medicinal chemistry and its contributions to developing novel therapeutic agents.
Histone Deacetylase Inhibition for Cancer Therapy : An isotype-selective small molecule histone deacetylase (HDAC) inhibitor, identified through the design, synthesis, and biological evaluation, exhibits selective inhibition of HDACs 1-3 and 11, inducing cancer cell apoptosis and demonstrating antitumor activity, thereby showcasing promise as an anticancer drug (Zhou et al., 2008).
Antimicrobial Activity of Coumarin Derivatives : Through the synthesis of new coumarin derivatives, research has explored their potential antimicrobial activities, contributing to the development of new classes of antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).
Advanced Material Science Applications : Pyridyl substituted benzamides with aggregation enhanced emission and multi-stimuli-responsive properties offer insights into luminescent materials with potential applications in sensors and optical devices, underscoring the compound's versatility beyond biomedical applications (Srivastava et al., 2017).
Synthetic Methodologies for Benzimidazopyrimidinones : A novel synthetic approach to functionalized benzimidazopyrimidinones, utilizing palladium-catalyzed oxidative cyclocarbonylation, illustrates advancements in synthetic organic chemistry and the potential for creating novel compounds with varied biological activities (Mancuso et al., 2017).
Aldose Reductase Inhibition for Diabetic Complications : Investigation into pyrido[1,2-a]pyrimidin-4-one derivatives has revealed significant inhibitory activity against aldose reductase, offering a promising therapeutic avenue for managing diabetic complications through antioxidant properties (La Motta et al., 2007).
Structural and Spectroscopic Characterization : Synthesis and characterization studies of heterocyclic compounds like 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one provide essential insights into their structural properties, facilitating further exploration of their potential applications (Özdemir et al., 2015).
Properties
IUPAC Name |
benzyl 2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-19(30-15-16-7-2-1-3-8-16)14-25-18-10-6-12-24-20(18)21(28)26(22(25)29)13-17-9-4-5-11-23-17/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDUMMHGSIROGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.